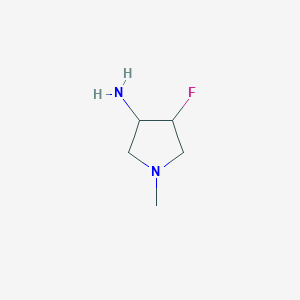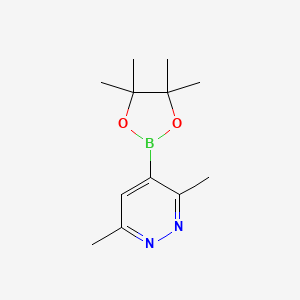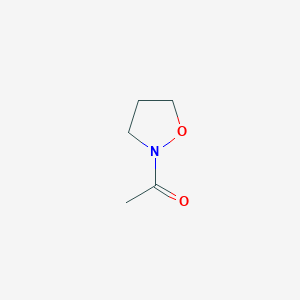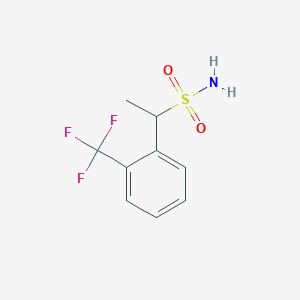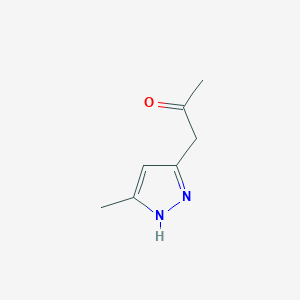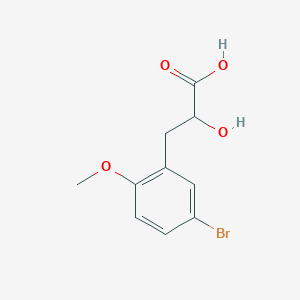
3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a hydroxypropanoic acid moiety attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-methoxyphenylpropanoic acid, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in acetic acid.
Substitution: Nucleophiles like amines or thiols with a catalyst such as palladium on carbon.
Major Products
Oxidation: 3-(5-Bromo-2-methoxyphenyl)-2-oxopropanoic acid.
Reduction: 3-(2-Methoxyphenyl)-2-hydroxypropanoic acid.
Substitution: 3-(5-Amino-2-methoxyphenyl)-2-hydroxypropanoic acid or 3-(5-Thiol-2-methoxyphenyl)-2-hydroxypropanoic acid.
Aplicaciones Científicas De Investigación
3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Bromo-2-methoxyphenyl)propanoic acid: Lacks the hydroxy group, which can affect its reactivity and biological activity.
3-(5-Bromo-2-hydroxyphenyl)-2-hydroxypropanoic acid: Contains an additional hydroxy group, which can enhance its hydrogen bonding capabilities.
3-(5-Methoxyphenyl)-2-hydroxypropanoic acid: Lacks the bromine atom, which can influence its chemical and biological properties.
Uniqueness
3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid is unique due to the combination of its bromine atom, methoxy group, and hydroxypropanoic acid moiety. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C10H11BrO4 |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO4/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8,12H,5H2,1H3,(H,13,14) |
Clave InChI |
MENKQETWILLYHR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



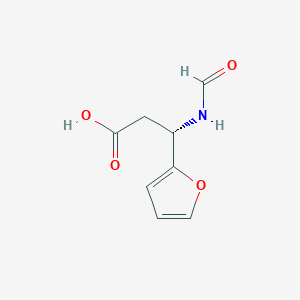
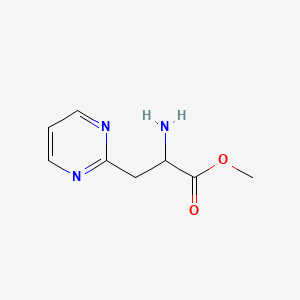
![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13615927.png)
![(3R)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13615928.png)
